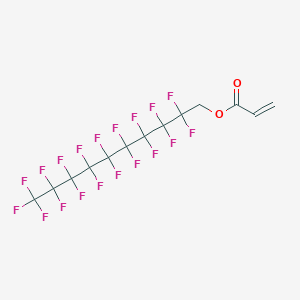

1H,1H-Perfluoro-n-decyl acrylate

描述

1H,1H-Perfluoro-n-decyl acrylate: is a chemical compound with the molecular formula C13H5F19O2 and a molecular weight of 554.15 g/mol . It is a clear liquid that is insoluble in water and has a boiling point of 66°C at 0.35 mmHg . This compound is known for its high hydrophobicity and excellent chemical and thermal stability. It is commonly used in the immobilization of dl-homocysteine and in the modification of surfaces and functionalization of polymers.

准备方法

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoro-n-decyl acrylate can be synthesized through the esterification of 1H,1H-perfluoro-n-decanol with acrylic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: 1H,1H-Perfluoro-n-decyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution Reactions: It can undergo nucleophilic substitution reactions with reagents such as or .

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators such as or .

Substitution Reactions: Typically carried out in the presence of a base such as or .

Major Products Formed:

Polymers: Formation of fluorinated polymers with unique properties such as low surface energy and high thermal stability.

Substituted Acrylates: Formation of various substituted acrylates depending on the nucleophile used in the reaction.

科学研究应用

Drug Delivery Systems

1H,1H-Perfluoro-n-decyl acrylate is increasingly utilized in drug delivery systems due to its ability to form nanoparticles that can cross biological barriers such as the blood-brain barrier. These nanoparticles can be engineered to deliver neuroprotective agents effectively.

Case Study: Nanoparticle Synthesis

In a study where 1H,1H-perfluoro-n-octyl acrylate was used as a monomer, nanoparticles were synthesized using polyvinylpyrrolidone as a surfactant and Vazo-52 as an initiator. The resulting particles demonstrated sizes between 290 nm and 414 nm, suitable for targeted drug delivery applications .

Surface Coatings

The compound is extensively used in the formulation of surface coatings that exhibit anti-fouling and anti-infective properties. These coatings are crucial in medical textiles and devices, enhancing their biocompatibility and resistance to microbial adhesion.

Application Examples:

- Anti-fouling Coatings : Used on medical devices to prevent biofilm formation.

- Optical Coatings : Employed in optical glasses and filters for their hydrophobic and transparent qualities .

Microfluidics

In microfluidic devices, this compound is used to create polymer brushes that reduce friction and improve fluid flow. This application is vital for biomedical devices where precise control of fluid movement is necessary.

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery | Nanoparticles for neuroprotective agents | Ability to cross blood-brain barrier |

| Surface Coatings | Anti-fouling medical textiles | Enhanced biocompatibility |

| Microfluidics | Polymer brushes | Reduced friction in fluid flow |

Environmental Applications

Due to its low surface energy and chemical stability, this compound is also explored for environmental applications such as creating water-repellent surfaces that can minimize contamination and improve cleaning processes.

作用机制

The mechanism of action of 1H,1H-Perfluoro-n-decyl acrylate involves its ability to form strong interactions with various substrates due to its fluorinated structure. The presence of multiple fluorine atoms imparts unique properties such as low surface energy, high thermal stability, and resistance to chemical degradation. These properties make it an effective agent for surface modification and polymer functionalization. The molecular targets and pathways involved include the formation of covalent bonds with substrates and the stabilization of polymer structures through hydrophobic interactions.

相似化合物的比较

- 1H,1H,2H,2H-Heptadecafluorodecyl acrylate

- 1H,1H-Perfluoro-n-decyl methacrylate

- 1H,1H,5H-Octafluoropentyl acrylate

- 1H,1H,7H-Dodecafluoroheptyl acrylate

Comparison: 1H,1H-Perfluoro-n-decyl acrylate is unique due to its longer perfluorinated chain, which provides enhanced hydrophobicity and thermal stability compared to shorter-chain analogs . This makes it particularly useful in applications requiring extreme resistance to water, oil, and high temperatures. Additionally, its ability to form stable polymers with low surface energy distinguishes it from other similar compounds .

生物活性

1H,1H-Perfluoro-n-decyl acrylate (PFDA) is a fluorinated compound with significant biological activity, particularly in the context of its applications in drug delivery systems, surface coatings, and polymer synthesis. This article reviews the biological properties, potential applications, and relevant research findings concerning PFDA.

- Molecular Formula : C13H5F19O2

- Molecular Weight : 554 g/mol

- Physical State : Clear liquid

- Solubility : Insoluble in water

- Boiling Point : 66 °C at 0.35 mmHg

- Refractive Index : 1.3266

PFDA is characterized by a long perfluorinated chain that imparts unique properties such as hydrophobicity and chemical stability, making it suitable for various applications in biomedical fields.

Drug Delivery Systems

PFDA has been utilized to create nanoparticles that can cross the blood-brain barrier (BBB), facilitating the targeted delivery of neuroprotective agents. These nanoparticles demonstrate favorable biocompatibility and can be engineered to encapsulate drugs effectively.

| Property | Value |

|---|---|

| Particle Size | Approximately 290 - 414 nm |

| Polydispersity Index | ~0.52 |

| Drug Encapsulation Efficiency | High |

In studies, PFDA-based nanoparticles have shown improved uptake in human umbilical vein endothelial cells (HUVECs) when conjugated with specific peptides, enhancing their potential for targeted therapy .

Surface Coatings

PFDA is also employed in the development of anti-fouling and anti-infective surface coatings for medical textiles. Its hydrophobic nature reduces protein adsorption and bacterial adhesion, which is crucial for maintaining sterility in medical environments .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of PFDA:

- Nanoparticle Synthesis : The synthesis of PFDA-based nanoparticles involves using polyvinylpyrrolidone (PVP) as a surfactant, which aids in controlling particle size and distribution. The resulting nanoparticles exhibit significant potential for drug delivery applications .

- Biocompatibility : In vitro studies indicate that PFDA nanoparticles are biocompatible and can be used safely in biological systems. This is particularly important for applications involving direct contact with human tissues .

- Fluorescence Studies : Research has demonstrated that PFDA can be conjugated with fluorescent markers to track its distribution and efficacy within biological systems, providing insights into its behavior post-administration .

Case Study 1: Targeted Drug Delivery

A study investigated the use of PFDA nanoparticles for delivering neuroprotective agents across the BBB. Results indicated that these nanoparticles significantly enhanced drug bioavailability in brain tissues compared to conventional delivery methods.

Case Study 2: Antifouling Coatings

In another study, PFDA was incorporated into coatings applied to surgical instruments. The coatings exhibited reduced microbial growth compared to untreated surfaces, demonstrating their effectiveness in clinical settings.

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F19O2/c1-2-4(33)34-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)32/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVJROJBHCURKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375104 | |

| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-83-1 | |

| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H,1H-Perfluoro-n-decyl acrylate contribute to the functionality of the modified polymer brush surface?

A1: The research demonstrates the use of this compound in a thiol-Michael addition reaction with thiolactone-containing polymer brushes. [] This reaction introduces acrylate functionality onto the brush surface. While the specific application of the acrylate group isn't detailed in this study, acrylate groups are commonly used in polymerization reactions. This suggests that the modified brush surface could potentially be further functionalized through subsequent polymerization reactions with the introduced acrylate groups.

Q2: How do the one-pot and sequential modification methods compare in terms of this compound incorporation within the polymer brush?

A2: The study found that the one-pot method, where both bromobenzyl amine and this compound are introduced simultaneously, resulted in more efficient incorporation of both the amine and acrylate functionalities within the polymer brush compared to the sequential approach. [] This suggests that the one-pot method might be advantageous for achieving higher densities of the desired functionalities within the brush structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。